Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Agrochemical Intermediate Synthetic Yield Esterification

Ethyl 2-(2,4,6-trichlorophenoxy)acetate (CAS 14426-43-8) is an organic compound belonging to the phenoxyacetic ester class. It is a chlorinated aromatic compound, typically a liquid at room temperature, with limited water solubility due to its hydrophobic structure.

Molecular Formula C10H9Cl3O3
Molecular Weight 283.5 g/mol
CAS No. 14426-43-8
Cat. No. B167010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4,6-trichlorophenoxy)acetate
CAS14426-43-8
Molecular FormulaC10H9Cl3O3
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3
InChIKeyOBSOWGMHABTJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4,6-trichlorophenoxy)acetate: An Essential Intermediate for Fungicide Synthesis and Structural Probes


Ethyl 2-(2,4,6-trichlorophenoxy)acetate (CAS 14426-43-8) is an organic compound belonging to the phenoxyacetic ester class . It is a chlorinated aromatic compound, typically a liquid at room temperature, with limited water solubility due to its hydrophobic structure . Its primary utility is not as an end-use product but as a key intermediate in the synthesis of more complex agrochemicals, most notably the imidazole fungicide prochloraz [1], and as a specific structural probe in plant physiology research [2].

Synthetic role Key intermediate for imidazole fungicide prochloraz via established route
Research probe Structural probe for auxin signaling and anti-auxin mechanism studies
Solvent context Extreme hydrophobicity (0.054 mg/L) supports non-aqueous synthetic workflows

Why Ethyl 2-(2,4,6-trichlorophenoxy)acetate Cannot Be Substituted by Other Phenoxy Esters or Acids


Generic substitution with other chlorophenoxy compounds is not scientifically valid due to the specific and divergent activities dictated by both the chlorination pattern on the phenyl ring and the ester functional group. The 2,4,6-chlorination pattern confers an 'anti-auxin' property, unlike the potent auxin-mimicking activity of the 2,4,5-T isomer [1]. Furthermore, as an ethyl ester, it possesses physicochemical properties such as lipophilicity and hydrolytic stability that differ significantly from the free acid or other alkyl esters , impacting its utility in synthetic pathways and environmental partitioning [2].

Chlorination pattern

The 2,4,6-trichloro substitution confers anti-auxin activity, unlike the auxin-mimicking 2,4,5-T isomer; phenotype may not transfer.

Ester identity

Ethyl ester lipophilicity and hydrolytic stability differ from the free acid or other alkyl esters, altering synthetic partitioning and reactivity.

Quantitative Differentiation Evidence for Ethyl 2-(2,4,6-trichlorophenoxy)acetate


Synthesis Yield of 2,4,6-Trichlorophenoxy Acetate: An 85% Benchmark

A patented synthesis for the 2,4,6-trichlorophenoxy acetate (the free acid, a precursor to the ethyl ester) reports a yield of 85% (64.9g product) from 2,4,6-trichlorophenol and mono-chloro-acetate [1]. This provides a benchmark for assessing the efficiency of the esterification step in preparing the target ethyl ester.

Synthesis Yield Benchmark
Class-level
85% (free acid precursor)
Benchmark for esterification efficiency
Yield reported for 2,4,6-trichlorophenoxy acetate, not the ethyl ester directly.
Agrochemical Intermediate Synthetic Yield Esterification

Hydrosolubility of Ethyl 2-(2,4,6-trichlorophenoxy)acetate: A Measured 0.054 mg/L

The hydrosolubility of Ethyl 2-(2,4,6-trichlorophenoxy)acetate is reported as 0.054 mg/L at 25 °C by INERIS (2005) [1]. This very low solubility directly influences its behavior in aqueous environments and formulations.

Hydrosolubility
Cross-study comparable
Target: 0.054 mg/L
2,4-D: 677 mg/L
12,500× less soluble; extreme hydrophobicity supports non-aqueous synthesis
Measured at 25 °C by INERIS (2005). 2,4-D value from PubChem.
Physicochemical Property Environmental Fate Solubility

Cuticular Transfer Efficiency of 2,4,6-Trichlorophenoxy Moiety Surpasses 2,4-D

In a study of cuticular transfer, the 2,4,6-trichlorophenoxyacetic acid (2,4,6-T) moiety exhibited enhanced transfer across isolated plant cuticles compared to the 2,4-dichlorophenoxyacetic acid (2,4-D) moiety [1]. The order of transfer was reported as: 2,4,5-T and 2,4,6-T > 2,4-D and 3,5-dichlorophenoxyacetic > 2-chlorophenoxyacetic > phenoxyacetic acid.

Cuticular Transfer
Head-to-head
Top rank group (with 2,4,5-T)
2,4,6-chlorination pattern enhances cuticular permeability
Qualitative rank: 2,4,6-T and 2,4,5-T > 2,4-D > others in isolated cuticle assay.
Plant Physiology Penetration Auxin Activity

CO2 Fixation Stimulation: 2,4,6-T Matches 2,4-D at Low Concentration

In an assay measuring light-dependent 14CO2 fixation in isolated leaf cells of I. aquatica, the non-active auxin analog (2,4,6-Trichlorophenoxy)acetic acid (2,4,6-T) caused a similar stimulation of CO2 fixation as the active herbicides 2,4-D and 2,4,5-T at low concentrations [1].

CO₂ Fixation Response
Head-to-head
Similar to 2,4-D and 2,4,5-T
Anti-auxin can mimic auxin metabolic response under specific conditions
Light-dependent ¹⁴CO₂ fixation in I. aquatica leaf cells at low concentration.
Plant Physiology Herbicide Activity Metabolic Assay

Validated Application Scenarios for Procuring Ethyl 2-(2,4,6-trichlorophenoxy)acetate


As a Key Intermediate in the Synthesis of the Fungicide Prochloraz

Ethyl 2-(2,4,6-trichlorophenoxy)acetate serves as a crucial building block for the large-scale production of prochloraz [1]. The synthesis involves its conversion to 2-(2,4,6-trichlorophenoxy)ethylamine, which is then further functionalized to form the active imidazole fungicide [2]. Procurement of this specific ester is essential for maintaining the efficiency of this established synthetic route, leveraging the compound's reactivity profile.

As a Research Tool for Investigating Auxin Signaling and Plant Physiology

Due to its unique 'anti-auxin' properties, this compound is a valuable tool for probing the mechanisms of plant hormone action [3]. Its ability to stimulate CO2 fixation while inhibiting growth in other assays [4] makes it useful for dissecting the complex and concentration-dependent responses of plant cells to auxinic compounds. Researchers require the 2,4,6-isomer specifically to achieve these well-documented, divergent physiological effects.

For Analytical Method Development and Environmental Fate Studies

The compound's well-defined physicochemical properties, such as its extremely low water solubility (0.054 mg/L) [5] and vapor pressure, make it a suitable analytical standard for environmental monitoring. It is particularly relevant for developing detection methods for chlorophenoxy residues and studying the fate and transport of related agrochemical intermediates in soil and water systems.

Application
Selection Property
Validation Focus
Prochloraz synthesis intermediate
Synthetic route compatibility
Reactivity and yield assessment
Auxin signaling probe
Anti-auxin specificity
Growth inhibition vs. CO₂ fixation assay response
Environmental fate analytical standard
Extreme hydrophobicity
Detection method in non-aqueous matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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